molecular formula C6H11IO2 B3422022 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 23737-52-2

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B3422022
CAS No.: 23737-52-2
M. Wt: 242.05 g/mol
InChI Key: BBKBPYFNBFEICG-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of an iodomethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the iodination of 2,2-dimethyl-1,3-dioxolane. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane with iodine and a suitable oxidizing agent, such as red phosphorus, under controlled conditions to introduce the iodomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Sodium periodate or manganese dioxide in solvents like acetonitrile or dichloromethane are typical choices.

Major Products:

Scientific Research Applications

4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane involves its reactivity due to the presence of the iodomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
  • 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Comparison: 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. This makes the iodomethyl derivative more suitable for certain applications, such as in the synthesis of complex organic molecules where specific reactivity is required .

Properties

IUPAC Name

4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBPYFNBFEICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456675
Record name 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4351-11-5, 23737-52-2
Record name 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 2
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 4
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 5
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 6
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

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